molecular formula C10H16N2O B2817998 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine CAS No. 1439902-21-2

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B2817998
CAS No.: 1439902-21-2
M. Wt: 180.251
InChI Key: DHNGASHZUUKVAV-UHFFFAOYSA-N
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Description

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a methoxy group at the 3-position and a methylpropan-1-amine group at the 2-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypyridine with 2-bromo-2-methylpropan-1-amine under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow chemistry techniques can be employed to enhance the reaction efficiency and yield. Additionally, the use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)-2-methylpropan-1-amine: Lacks the methoxy group, which may result in different chemical and biological properties.

    3-Methoxypyridine: Lacks the methylpropan-1-amine group, affecting its reactivity and applications.

    2-(3-Hydroxypyridin-2-yl)-2-methylpropan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness

2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine is unique due to the presence of both the methoxy group and the methylpropan-1-amine group, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

2-(3-methoxypyridin-2-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,7-11)9-8(13-3)5-4-6-12-9/h4-6H,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNGASHZUUKVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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